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Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science,

and agrochemical development, prized for its unique electronic properties, metabolic stability,

and capacity for hydrogen bonding.[1][2] Within this class, 4-bromo-1H-1,2,3-triazole
(C₂H₂BrN₃) stands out as a pivotal synthetic intermediate.[3][4] The bromine atom at the C4

position serves not merely as a substituent but as a versatile functional handle, enabling a wide

array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-

coupling reactions. This guide provides a comprehensive overview of the essential

physicochemical properties of 4-bromo-1H-1,2,3-triazole, offering field-proven insights into its

synthesis, characterization, reactivity, and application for researchers, scientists, and drug

development professionals.

Molecular Structure and Core Physicochemical Data
4-bromo-1H-1,2,3-triazole is an aromatic five-membered heterocycle. The presence of the

electronegative bromine atom and three nitrogen atoms significantly influences the electron

distribution within the ring, impacting its reactivity and intermolecular interactions. The NH-

tautomer is in equilibrium with the 2H- and 4H-isomers, though the 1H-form is a prevalent and

highly useful scaffold.[1]
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A summary of its key quantitative properties is presented below. Note that some properties are

reported for the closely related and commercially available N-methyl derivative, 4-bromo-1-

methyl-1H-1,2,3-triazole.

Property Value Source

Molecular Formula C₂H₂BrN₃ [3][4]

Molecular Weight 147.96 g/mol [4]

CAS Number 40964-56-5 [3][5]

Appearance White to off-white solid/crystals [6][7]

Melting Point
98-99 °C (for 1-methyl

derivative)
[8]

Boiling Point
278.5 ± 13.0 °C at 760 mmHg

(Predicted)
[4]

Solubility

Soluble in common organic

solvents like THF, DMF, and

ethers.

[6][9]

pKa

The pKa of the parent 1,2,4-

triazole is 10.26. The electron-

withdrawing bromine atom in

4-bromo-1H-1,2,3-triazole is

expected to increase the

acidity of the N-H proton (lower

pKa).

[10]

Synthesis: Establishing the Core Scaffold
The synthesis of substituted triazoles has evolved significantly with the advent of "click

chemistry". However, direct and regioselective synthesis of the 4-bromo-NH-1,2,3-triazole

scaffold often requires more classical approaches or multi-step sequences. Facile synthetic

routes have been developed that utilize common reagents and avoid the need for NH-

protection.[11]
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One robust and high-yielding method involves the selective monodebromination of a N-

substituted 4,5-dibromo-1H-1,2,3-triazole precursor using a Grignard reagent. This approach is

valuable as it provides excellent control over the final product structure.

Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole

1-Methyl-4,5-dibromo-
1H-1,2,3-triazole in THF

Isopropylmagnesium Chloride
(iPrMgCl)Add dropwise Quench with HCl (aq)After reaction completion

Cool to -10°C

Extract with MTBE Crystallization 4-Bromo-1-methyl-
1H-1,2,3-triazole

Yield: ~90%

Click to download full resolution via product page

Caption: Synthesis workflow for 4-bromo-1-methyl-1H-1,2,3-triazole.[6]

Experimental Protocol: Synthesis of 4-bromo-1-methyl-
1H-1,2,3-triazole[6]
This protocol describes the synthesis from its dibrominated precursor, a method valued for its

high yield and clean conversion.

Reaction Setup: Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15

mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a

dropping funnel.

Cooling: Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

Grignard Addition: Add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium

chloride in THF dropwise to the cooled solution, maintaining the internal temperature below

-5°C. The choice of a Grignard reagent is causal; it acts as a base to facilitate a highly

selective halogen-metal exchange at the more labile C5 position, which is then protonated

during workup.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until

the starting material is consumed.

Quenching: Upon completion, carefully quench the reaction by adding 15 mL of 1 M

hydrochloric acid. This step protonates the intermediate triazolide anion and neutralizes any

remaining Grignard reagent.

Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl

tert-butyl ether (MTBE) (2 x 20 mL).

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium

sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to

a volume of approximately 5 mL.

Purification: Cool the concentrated solution to 0-5°C to induce crystallization. Collect the

crystals by filtration and dry them under vacuum at 40°C to yield the final product (approx.

1.55 g, 90% yield).

Spectroscopic and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of 4-bromo-1H-1,2,3-
triazole. A combination of spectroscopic techniques provides a self-validating system for

structural elucidation.
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Technique Expected Observations

¹H NMR

A singlet in the aromatic region (δ 7.5-8.5 ppm)

corresponding to the C5-H proton. For N-

alkylated derivatives, additional signals will

appear in the aliphatic region (e.g., a singlet

around δ 4.0 ppm for a N-CH₃ group).[7][12]

¹³C NMR

Two signals in the aromatic region for the

triazole ring carbons. The C4 carbon bonded to

bromine will be significantly shifted compared to

the C5 carbon.

FT-IR

Characteristic absorption bands for N-H

stretching (for the parent compound, ~3100-

3300 cm⁻¹), aromatic C-H stretching (~3000-

3100 cm⁻¹), and ring stretching vibrations (C=N,

N=N) in the 1400-1600 cm⁻¹ region.

Mass Spec (EI)

A characteristic molecular ion peak (M⁺) and an

M+2 peak of nearly equal intensity, which is the

definitive isotopic signature for a molecule

containing one bromine atom.

X-ray Crystal.

While data for the title compound is not readily

available, crystal structures for related iodo- and

diiodo-triazoles have been resolved, confirming

their planar structures and bond lengths, a

technique directly applicable here.[11]

Chemical Reactivity and Synthetic Utility
The true value of 4-bromo-1H-1,2,3-triazole in research and development lies in its

predictable and versatile reactivity, which allows for the strategic elaboration of the core

scaffold.
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N-Alkylation

C4 Cross-Coupling

4-Bromo-1H-1,2,3-triazole

Alkyl Halide (R-X)
K₂CO₃, DMF

Path A

Arylboronic Acid
Pd(OAc)₂, K₂CO₃

Path B

2-Alkyl-4-bromo-
1,2,3-triazole 4-Aryl-1H-1,2,3-triazole

Click to download full resolution via product page

Caption: Key reactivity pathways for 4-bromo-1H-1,2,3-triazole.

N-Alkylation and N-Arylation
The acidic N-H proton can be readily deprotonated with a mild base (e.g., K₂CO₃) and

subsequently alkylated with various electrophiles like alkyl halides.[9] Interestingly, the reaction

of 4-bromo-NH-1,2,3-triazoles with alkyl halides often proceeds with high regioselectivity to

yield the N-2 substituted product, a synthetically valuable outcome.[9] More advanced Chan-

Evans-Lam (CEL) copper-catalyzed N-arylation techniques can also be employed to install aryl

groups on the triazole nitrogen.[13]

C4-Position Cross-Coupling Reactions
The C-Br bond is the most important functional handle for molecular elaboration. It is an

excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the

formation of C-C bonds.
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Suzuki-Miyaura Coupling: Reaction with arylboronic acids is a powerful method to synthesize

4-aryl-1,2,3-triazoles.[14] This reaction is fundamental in drug discovery for building libraries

of compounds with diverse aromatic substituents to probe structure-activity relationships

(SAR).[13]

Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl

moieties.

Heck and Stille Couplings: These reactions further expand the range of substituents that can

be introduced at the C4 position.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling[15]
This protocol provides a general workflow for the synthesis of 4-aryl-1H-1,2,3-triazole

derivatives, demonstrating the compound's utility.

Reagent Assembly: In a reaction vessel, combine the N-protected 4-bromo-1,2,3-triazole

(1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 3.0

equiv), and palladium(II) acetate (Pd(OAc)₂, 5 mol%). The choice of a palladium catalyst is

critical; it facilitates the oxidative addition/reductive elimination cycle necessary for C-C bond

formation. K₂CO₃ is the base required to activate the boronic acid.

Solvent and Atmosphere: Add a solvent mixture, typically THF:H₂O (3:1), and purge the

vessel with an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the

catalyst.

Heating: Heat the reaction mixture to 80-85°C with vigorous stirring for 10-12 hours.

Workup: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent like diethyl ether or ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product is then purified, typically

by column chromatography on silica gel, to yield the desired 4-aryl-1,2,3-triazole.
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Applications in Drug Discovery and Materials
Science
The 1,2,3-triazole ring is considered a bioisostere for amide bonds and phenyl rings, offering

improved metabolic stability and physicochemical properties.[2] Consequently, 4-bromo-1H-
1,2,3-triazole is a high-value starting material for the synthesis of novel therapeutic agents.

Anticancer Agents: The triazole scaffold is present in numerous anticancer drugs.[13][15]

Synthetic programs utilize 4-bromo-1,2,3-triazole to build libraries of compounds screened

against various cancer cell lines, such as those for breast cancer.[13][16]

Enzyme Inhibitors: It is a key building block for synthesizing inhibitors of enzymes like

carbonic anhydrase, which are targets for various diseases.[14]

Antimicrobial Agents: The triazole core is famous for its role in antifungal drugs (e.g.,

fluconazole).[15] Derivatives synthesized from the bromo-precursor are frequently evaluated

for broad-spectrum antimicrobial activity.[16][17]

Fluorescence Probing: The rigid, aromatic nature of the triazole ring makes it an attractive

scaffold for developing fluorescent probes for detecting biomolecules.[17]

Conclusion
4-bromo-1H-1,2,3-triazole is far more than a simple halogenated heterocycle; it is a versatile

and powerful building block that provides a reliable entry point into a vast chemical space of

high-value compounds. Its well-defined physicochemical properties, predictable reactivity in

both N-alkylation and C-C cross-coupling reactions, and straightforward synthesis make it an

indispensable tool for researchers in drug discovery, medicinal chemistry, and materials

science. A thorough understanding of the principles outlined in this guide enables scientists to

strategically leverage this scaffold to design and construct novel molecules with tailored

functions and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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